acetic acid;(2S,5R)-1,4-dioxane-2,5-diol
Description
Properties
CAS No. |
20688-60-2 |
|---|---|
Molecular Formula |
C8H16O8 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
acetic acid;(2S,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4+;; |
InChI Key |
ATNGSTZPPZQWNB-NDXJVULZSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1[C@@H](OC[C@H](O1)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(OCC(O1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,5R)-1,4-dioxane-2,5-diol typically involves the condensation of acetic acid with a precursor of (2S,5R)-1,4-dioxane-2,5-diol. One common method is the catalytic condensation of acetic acid with a dioxane derivative in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;(2S,5R)-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S,5R)-1,4-dioxane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups in the dioxane ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting the pH and chemical environment .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : (2S,5R)-1,4-Dioxane-2,5-diol (stereospecific form of 1,4-dioxane-2,5-diol) with acetic acid.
- Molecular Formula : C₄H₈O₄ (for the diol) + C₂H₄O₂ (acetic acid).
- CAS Numbers :
- Structure : A six-membered 1,4-dioxane ring with hydroxyl groups at positions 2 and 3. The stereospecific (2S,5R) configuration distinguishes it from other diastereomers (e.g., cis- or trans-forms) .
Key Properties :
- Role in Reactions :
- Physical Data :
Comparison with Structurally Similar Compounds
Glycolaldehyde Dimer (1,4-Dioxane-2,5-Diol)
- Similarities :
- Differences :
cis-1,4-Dioxane-2,5-Diol (CAS 110822-85-0)
2,3,5,6-Tetramethyl-1,4-Dioxane-2,5-Diol
1,4-Dioxane-2,5-Dicarboxylic Acid Derivatives
Acetic Acid-Containing Analogues
- Example : Acetic acid;(2S,3S,4R,5R,6S)-4,5-diacetoxy-6-methyl-2-(4-nitro-benzylsulfanyl)-tetrahydro-pyran-3-yl ester .
- Comparison :
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| (2S,5R)-1,4-Dioxane-2,5-diol | C₄H₈O₄ | 120.1 | 23147-58-2 | Stereospecific diol |
| Glycolaldehyde dimer | C₄H₈O₄ | 120.1 | 23147-58-2 | Non-stereospecific |
| cis-1,4-Dioxane-2,5-diol | C₄H₈O₄ | 120.1 | 110822-85-0 | (2R,5R) configuration |
| 2,3,5,6-Tetramethyl derivative | C₈H₁₆O₄ | 176.212 | Not specified | Methyl-substituted, no stereocenters |
Research Findings and Key Contrasts
- Stereochemical Impact: The (2S,5R)-configured diol demonstrates higher transglycosylation activity compared to non-specific forms, as evidenced by its elevated concentrations in washed textile residues .
- Acetic Acid Synergy : In composite systems, acetic acid may enhance decarboxylation of polyesters (e.g., benzoic acid content increases from 1.08% to 2.17% in FR-W-W samples) , though its direct interaction with the diol requires further study.
- Degradation Pathways : Unlike methylated derivatives, the unsubstituted diol readily hydrolyzes to glycolaldehyde, a critical intermediate in biomass processing .
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